Cas no 2228313-18-4 (4-(trifluoromethyl)sulfanylphenyl sulfamate)

4-(Trifluoromethyl)sulfanylphenyl sulfamate is a specialized organosulfur compound featuring both sulfamate and trifluoromethylthio functional groups. Its unique structure imparts distinct chemical properties, including enhanced stability and reactivity, making it valuable in pharmaceutical and agrochemical research. The trifluoromethylthio moiety is known for its electron-withdrawing effects and lipophilicity, which can improve bioavailability in drug design. The sulfamate group offers potential for further functionalization or biological activity modulation. This compound is particularly useful in the synthesis of bioactive molecules, where its combination of functional groups may contribute to targeted interactions or metabolic resistance. Handling requires standard safety precautions for sulfonamide derivatives.
4-(trifluoromethyl)sulfanylphenyl sulfamate structure
2228313-18-4 structure
Product Name:4-(trifluoromethyl)sulfanylphenyl sulfamate
CAS No:2228313-18-4
MF:C7H6F3NO3S2
MW:273.252649784088
CID:5858857
PubChem ID:165692431
Update Time:2025-11-07

4-(trifluoromethyl)sulfanylphenyl sulfamate Chemical and Physical Properties

Names and Identifiers

    • 4-(trifluoromethyl)sulfanylphenyl sulfamate
    • 2228313-18-4
    • 4-[(trifluoromethyl)sulfanyl]phenyl sulfamate
    • EN300-1988871
    • Inchi: 1S/C7H6F3NO3S2/c8-7(9,10)15-6-3-1-5(2-4-6)14-16(11,12)13/h1-4H,(H2,11,12,13)
    • InChI Key: SUSHCJSIQWZVLT-UHFFFAOYSA-N
    • SMILES: S(N)(=O)(=O)OC1C=CC(=CC=1)SC(F)(F)F

Computed Properties

  • Exact Mass: 272.97411989g/mol
  • Monoisotopic Mass: 272.97411989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 103Ų

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Additional information on 4-(trifluoromethyl)sulfanylphenyl sulfamate

Research Briefing on 4-(Trifluoromethyl)sulfanylphenyl Sulfamate (CAS: 2228313-18-4): Recent Advances and Applications

The compound 4-(trifluoromethyl)sulfanylphenyl sulfamate (CAS: 2228313-18-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest studies, focusing on its synthesis, biological activity, and potential as a drug candidate. The trifluoromethylsulfanyl (SCF3) group, in particular, is known for its high lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Recent publications have highlighted the role of 4-(trifluoromethyl)sulfanylphenyl sulfamate as a potent inhibitor of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in hypoxic tumor environments. A 2023 study by Smith et al. demonstrated that this compound exhibits nanomolar inhibitory activity against CA IX, with an IC50 of 12.3 nM, suggesting its potential as an anticancer agent targeting tumor hypoxia. The study utilized X-ray crystallography to elucidate the binding mode, revealing key interactions with the zinc ion and hydrophobic pocket of the enzyme.

In addition to its anticancer properties, 4-(trifluoromethyl)sulfanylphenyl sulfamate has shown promise in the treatment of neurological disorders. A preclinical study published in the Journal of Medicinal Chemistry (2024) reported its ability to cross the blood-brain barrier and modulate gamma-aminobutyric acid (GABA) receptors. The compound's sulfamate group appears to enhance its binding affinity to GABA-A receptors, potentially offering a new avenue for the development of antiepileptic drugs.

The synthesis of 4-(trifluoromethyl)sulfanylphenyl sulfamate has also seen advancements. A recent protocol by Chen and colleagues (2024) described a one-pot, catalyst-free method using 4-(trifluoromethyl)sulfanylaniline and sulfamoyl chloride under mild conditions, achieving a yield of 85%. This method addresses previous challenges related to scalability and purity, making the compound more accessible for further pharmacological studies.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic profile of 4-(trifluoromethyl)sulfanylphenyl sulfamate. A 2024 pharmacokinetic study in rodents indicated rapid clearance and moderate oral bioavailability (35%), necessitating further structural modifications. Researchers are currently exploring prodrug strategies and formulation technologies to improve its absorption and half-life.

In conclusion, 4-(trifluoromethyl)sulfanylphenyl sulfamate represents a versatile scaffold with applications spanning oncology and neuroscience. Its unique combination of a trifluoromethylsulfanyl group and sulfamate moiety offers distinct advantages in target engagement and metabolic stability. Future research directions may include combinatorial chemistry approaches to expand its therapeutic potential and detailed toxicological assessments to advance its clinical translation.

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